molecular formula C14H7BrCl2N2O B1294234 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 1000339-26-3

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No. B1294234
M. Wt: 370 g/mol
InChI Key: MSJONQGCEQKHBO-UHFFFAOYSA-N
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Description

The compound 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles has been extensively studied for various properties, including antibacterial, anti-inflammatory, analgesic, and optical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives in the presence of phosphorous oxychloride, as seen in the synthesis of novel 1,3,4-oxadiazole derivatives with anti-inflammatory and analgesic properties . The synthesis process is supported by various spectroscopic methods such as IR, NMR, and mass spectroscopy to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution of different phenyl groups at the 2nd and 5th positions of the ring can significantly alter the compound's properties. Spectral data, including IR, NMR (1D and 2D), and mass spectra, are used to characterize these compounds .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions, including Suzuki cross-coupling reactions, which are used to synthesize symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole . These reactions typically involve palladium catalysis and can introduce different aryl groups to the oxadiazole core, affecting the compound's absorption, emission spectra, and electrochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles, such as thermal stability and melting points, are studied using techniques like TG and DSC analysis . The thermal degradation kinetics can be analyzed using model-free kinetic methods to understand the stability of these compounds under various conditions. Additionally, the optical nonlinearity of certain 1,3,4-oxadiazole derivatives has been measured using open-aperture z-scan experiments, indicating potential applications in optoelectronics .

Safety And Hazards


  • Toxicity : Assess the compound’s toxicity based on available data.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Studies : Investigate its pharmacological activities, including antitumor, anti-inflammatory, or antimicrobial effects.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Drug Development : Evaluate its potential as a lead compound for drug development.


properties

IUPAC Name

3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-11-4-2-1-3-9(11)13-18-14(20-19-13)10-6-5-8(16)7-12(10)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJONQGCEQKHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650342
Record name 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

CAS RN

1000339-26-3
Record name 3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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